

# Spectroscopic Profile of Trimethylolpropane Phosphite: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trimethylolpropane phosphite (CAS No. 824-11-3), a key intermediate and ligand in various chemical syntheses. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative spectroscopic data for trimethylolpropane phosphite, facilitating easy reference and comparison.

# Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data



Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
¹H NMR	~3.8 - 4.2	m	-CH <sub>2</sub> -O-P (axial and equatorial)
~1.4 - 1.6	q	-CH <sub>2</sub> -CH <sub>3</sub>	
~0.8 - 1.0	t	-CH <sub>2</sub> -CH <sub>3</sub>	-
<sup>13</sup> C NMR	~65 - 75	-CH <sub>2</sub> -O-P[1]	-
~35 - 40	Quaternary Carbon[1]		-
~7 - 10	-CH₃[1]	_	
<sup>31</sup> P NMR	~120 - 140	S	P(III)

Note: Chemical shifts are referenced relative to tetramethylsilane (TMS) for <sup>1</sup>H and <sup>13</sup>C NMR, and phosphoric acid for <sup>31</sup>P NMR. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2850 - 2950	Strong	C-H stretching[1]
~1000 - 1050	Strong	P-O-C stretching[1]

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
162	[M] <sup>+</sup>	Molecular Ion
133	[M - C₂H₅] <sup>+</sup>	
47	[PO] <sup>+</sup>	_

## **Experimental Protocols**



The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Instrumentation: A standard NMR spectrometer operating at a field strength of 300-500 MHz for ¹H NMR is suitable.
- Sample Preparation: Approximately 10-20 mg of trimethylolpropane phosphite is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The solution should be homogeneous.
- ¹H NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: 0-10 ppm.
  - Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
  - Relaxation Delay: 1-5 seconds.
  - Reference: Tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
  - Spectral Width: 0-150 ppm.
  - Number of Scans: 512-2048, due to the low natural abundance of <sup>13</sup>C.
  - Relaxation Delay: 2-5 seconds.
  - Reference: Solvent peak (e.g., CDCl<sub>3</sub> at  $\delta$  = 77.16 ppm) or TMS.
- <sup>31</sup>P NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse experiment.



- Spectral Width: A range appropriate for phosphites, typically centered around 130 ppm.
- Number of Scans: 64-256.
- Relaxation Delay: 2-5 seconds.
- Reference: 85% Phosphoric acid in D<sub>2</sub>O as an external standard ( $\delta$  = 0.0 ppm).

#### Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A standard FTIR spectrometer.
- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of solid trimethylolpropane phosphite with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press die.
  - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32.
  - Background: A spectrum of the empty sample compartment or a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

#### Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

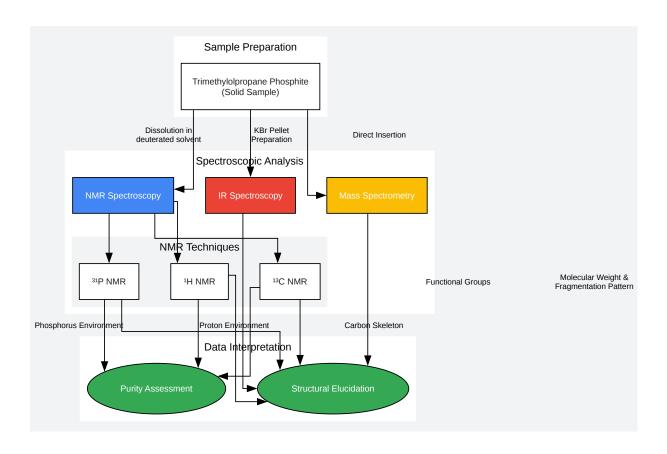


- Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile enough, via gas chromatography.
- Ionization Method: Electron Ionization (EI).
  - Electron Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Data Acquisition:
  - Mass Range: m/z 40-300.
  - Scan Speed: Appropriate for the resolution of the instrument.
  - Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

## **Visualization of Spectroscopic Workflow**

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of trimethylolpropane phosphite.





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Caption: Workflow for the spectroscopic characterization of trimethylolpropane phosphite.

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#### References







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